Imidazo[1,2-a]pyrimidine-3-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
76075-28-0 |
|---|---|
Molecular Formula |
C7H6N4O |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
imidazo[1,2-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C7H6N4O/c8-6(12)5-4-10-7-9-2-1-3-11(5)7/h1-4H,(H2,8,12) |
InChI Key |
OKDVSXOOVYINDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2N=C1)C(=O)N |
Origin of Product |
United States |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Design Principles for Imidazo[1,2-a]pyrimidine-3-carboxamide Analogues
The design of novel this compound analogues often employs strategies like molecular hybridization, which involves combining the core scaffold with other pharmacologically active moieties. nih.govresearchgate.net For instance, a series of novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs) were designed based on the structure of a previously identified compound, IMB-1402, incorporating various linkers to explore new potential antimycobacterial agents. nih.gov Another key design principle involves computational methods, such as Density Functional Theory (DFT), to understand the correlation between the molecular structures and their biological activities. nih.gov Properties like electron density, steric effects, and orbital character are considered key influencers of biological activity. nih.gov
Positional and Substituent Effects on Biological Activity
Subtle changes to the core heterocyclic ring can have a dramatic effect on the mode of action. semanticscholar.org A key comparison is often made between the imidazo[1,2-a]pyrimidine (B1208166) and the closely related imidazo[1,2-a]pyridine (B132010) scaffold. The only difference is the presence of a nitrogen atom at position 8 in the pyrimidine (B1678525) ring instead of a carbon atom. semanticscholar.org
In one study, changing the imidazo[1,2-a]pyridine core to an imidazo[1,2-a]pyrimidine core was explored to determine the influence on anti-tuberculosis (TB) potency. nih.gov A chemical-genetic profiling study revealed that this single atom change significantly altered the biological effects; the 3-nitroso-imidazo[1,2-a]pyridine derivative compromised mitochondrial function, whereas the corresponding 3-nitroso-imidazo[1,2-a]pyrimidine derivative caused nuclear DNA damage. semanticscholar.org This highlights that modifications to the core ring system can redirect the intracellular targeting of the compounds. semanticscholar.org
Substituents on the phenyl rings of imidazo[1,2-a]pyrimidine skeletons are also a determining factor for biological activity. For example, in the context of antimicrobial agents, increasing the molar refractivity of substituents on the phenyl ring was found to dramatically lower antibacterial activity. dergipark.org.tr
Table 1: Comparison of Biological Activity Based on Core Ring Structure Data synthesized from cited research.
| Compound Scaffold | Key Modification | Observed Biological Effect/Target |
|---|---|---|
| 3-nitroso-imidazo[1,2-a]pyridine | Carbon at position 8 | Compromised mitochondrial integrity and function semanticscholar.org |
| 3-nitroso-imidazo[1,2-a]pyrimidine | Nitrogen at position 8 | Acted as a DNA poison, causing nuclear DNA damage semanticscholar.org |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide | Pyridine Ring | Potent anti-TB activity (MIC ≤1 µM) nih.gov |
The linker connecting the imidazo[1,2-a]pyridine/pyrimidine core to the carboxamide group plays a critical role in determining the biological potency, particularly in the development of antimycobacterial agents. nih.gov Research into novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs) identified that a 2,6-dimethyl-N-[2-(phenylamino)ethyl] IPA structure with an electron-donating group on the benzene (B151609) ring serves as a potent scaffold. nih.gov Specifically, compounds 26g (with a 4-methyl substitution) and 26h (with a 4-methoxy substitution) showed considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis (MTB) strains, with MIC values ranging from 0.041 to 2.64 μM. nih.gov
Furthermore, the exploration of alternative linkers identified the N-[2-(piperazin-1-yl)ethyl] moiety as a promising alternative, opening new avenues for SAR studies. nih.gov The length and composition of the linker are crucial; a series of hybrids linked via an alkyl carbon chain were synthesized and evaluated, demonstrating that the linker is a key determinant of activity. mdpi.com
Table 2: Effect of Linker Modification on Antimycobacterial Activity (MIC) Data from Lv K, et al., European Journal of Medicinal Chemistry, 2017. nih.gov
| Compound | Linker Moiety | Substitution on Phenyl Ring | MIC (μM) against MTB H37Rv |
|---|---|---|---|
| 26g | -NH-CH₂-CH₂-NH-Ph | 4-CH₃ | 0.041 |
| 26h | -NH-CH₂-CH₂-NH-Ph | 4-OCH₃ | 0.041 |
| 31 | -NH-CH₂-CH₂-N(piperazinyl) | Not Applicable | 0.61 |
The substitution on the amide nitrogen of the carboxamide group significantly influences biological activity. SAR studies on related scaffolds like indole-2-carboxamides have shown that incorporating cyclic aliphatic rings on the amide nitrogen can enhance and maintain antitubercular activity. nih.gov This principle was applied to the design of imidazo[1,2-a]pyridine-3-carboxamides. nih.gov
In a series of novel imidazo[1,2-a]pyridinecarboxamide derivatives, compounds with cyclic aliphatic rings of varying sizes on the amide nitrogen were synthesized and evaluated. nih.gov Compounds 15 and 16 , which feature N-cyclooctyl substitutions, demonstrated excellent activity against the H37Rv strain of tuberculosis (MIC = 0.10 – 0.19 μM) and also against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov This suggests that a large, flexible cycloalkyl group on the amide is favorable for potent activity.
| Compound | Scaffold | Amide Substitution | MIC (μM) against MTB H37Rv |
| 3 | 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide | N-cyclohexyl | >36.7 |
| 6 | 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxamide | N-cyclooctyl | 0.78 |
| 15 | 2-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide | N-cyclooctyl | 0.10 |
| 16 | 6-chloro-2-methyl-imidazo[1,2-a]pyridine-2-carboxamide | N-cyclooctyl | 0.19 |
Strategies for Modulating Biological Properties through Structural Design
Rational design, often aided by computational tools, is a key strategy for enhancing the target affinity of imidazo[1,2-a]pyrimidine-based compounds. One successful approach is the use of molecular hybridization based on known inhibitors of a specific biological target. nih.gov For example, a series of imidazo[1,2-a]pyridine amides and sulfonamides were designed to target the NADH/NADPH-dependent enoyl acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis, a validated molecular target for antimycobacterial agents. nih.gov
Molecular docking simulations are employed to predict the binding modes and affinities of the designed molecules with their target proteins. nih.govnih.gov By simulating the interaction of designed compounds within the active site of a target like InhA, researchers can prioritize the synthesis of molecules with the highest predicted stability and binding affinity. This approach allows for the targeted modification of the scaffold to interact with specific amino acid residues in the protein's binding pocket, thereby enhancing potency and selectivity. nih.gov
Metabolic Stability Considerations in Scaffold Modification (e.g., Aldehyde Oxidase Mediated Oxidation)
A critical factor in the development of drug candidates is their metabolic stability. The imidazo[1,2-a]pyrimidine core, while being a valuable scaffold, has been identified as being susceptible to rapid metabolism by aldehyde oxidase (AO). researchgate.netacs.org This enzyme, present in the liver, catalyzes the oxidation of nitrogen-containing heterocyclic compounds, often leading to rapid clearance and reduced bioavailability of the parent drug. researchgate.netacs.org
One notable example is the androgen receptor antagonist, N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}this compound, which demonstrated significant potential in preclinical studies but was found to be rapidly metabolized by AO. researchgate.netacs.org This prompted extensive research into strategies to mitigate this metabolic vulnerability.
Guided by molecular modeling of the AO active site, researchers have identified that the most probable site of oxidation on the imidazo[1,2-a]pyrimidine scaffold is an electron-deficient carbon atom adjacent to a nitrogen. researchgate.netacs.org Consequently, two primary strategies have been effectively employed to reduce AO-mediated metabolism: blocking the reactive site and altering the electronic properties of the heterocycle. researchgate.netacs.org
Blocking the Reactive Site: This approach involves the introduction of substituents at or near the site of oxidation to sterically hinder the access of the enzyme. The effectiveness of this strategy is highly dependent on the size and nature of the blocking group.
Altering the Heterocycle's Electronics: This strategy focuses on modifying the electronic distribution within the imidazo[1,2-a]pyrimidine ring system to make it less susceptible to oxidation. This can be achieved by introducing electron-donating or electron-withdrawing groups at various positions on the scaffold. For instance, the introduction of electron-donating groups has been shown to decrease the susceptibility to AO-mediated oxidation. researchgate.net
The following table summarizes the metabolic stability of various imidazo[1,2-a]pyrimidine analogs in human liver S9 fractions, illustrating the impact of different substitution patterns on their metabolism by aldehyde oxidase.
| Compound ID | Modification on Imidazo[1,2-a]pyrimidine Scaffold | Human S9 Stability (% remaining after 1h) |
| 1 | Unsubstituted | <5 |
| 2 | 5-Methyl | 15 |
| 3 | 7-Methyl | 25 |
| 4 | 5,7-Dimethyl | 40 |
| 5 | 7-Methoxy | 85 |
| 6 | 7-Fluoro | 10 |
Data is hypothetical and for illustrative purposes, based on the trends described in the cited literature.
Scaffold Hopping and Hybridization Approaches in Derivative Design
To further optimize the therapeutic potential of this compound derivatives and to explore novel chemical space, medicinal chemists have employed advanced design strategies such as scaffold hopping and molecular hybridization.
Scaffold Hopping: This strategy involves replacing the core scaffold of a known active compound with a structurally different moiety while retaining the original biological activity. In the context of the imidazo[1,2-a]pyrimidine scaffold, this could involve replacing it with other bioisosteric fused heterocyclic systems. For example, researchers have successfully "hopped" from an aurone (B1235358) scaffold to an imidazo[1,2-a]pyridinone, a closely related heterocycle, to develop potent topoisomerase IIα inhibitors. This demonstrates the potential of exploring alternative fused imidazole (B134444) systems to identify novel and potent agents.
The following table illustrates a hypothetical scaffold hopping approach from an imidazo[1,2-a]pyrimidine core to an imidazo[1,2-a]pyrazine (B1224502) core for a series of kinase inhibitors.
| Original Compound (Imidazo[1,2-a]pyrimidine) | Kinase A IC50 (nM) | Hopped Compound (Imidazo[1,2-a]pyrazine) | Kinase A IC50 (nM) |
| A-1 | 50 | B-1 | 75 |
| A-2 | 25 | B-2 | 40 |
| A-3 | 10 | B-3 | 15 |
Data is hypothetical and for illustrative purposes.
Hybridization Approaches: Molecular hybridization involves combining two or more pharmacophores from different bioactive molecules to create a new hybrid compound with potentially enhanced activity or a dual mode of action. For the this compound scaffold, this could involve linking it to another pharmacophore known to interact with a different binding site on the target protein or a different biological target altogether. An example of this approach is the synthesis of hybrid molecules combining an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) with a cinnamamide (B152044) moiety to develop potent antitubercular agents. This strategy allows for the exploration of new pharmacological profiles and the potential to overcome drug resistance.
Mechanistic Investigations of Imidazo 1,2 a Pyrimidine 3 Carboxamide Action Preclinical Focus
Elucidation of Molecular Targets
The therapeutic effects of imidazo[1,2-a]pyrimidine-3-carboxamide and its analogs are rooted in their interactions with specific molecular targets. Research has focused on various mechanisms, including those shared with other antitubercular agents, interactions with host cell receptors, and dual inhibition strategies for antiviral applications.
The imidazo[1,2-a]pyridine (B132010) class of compounds, which are structurally related to imidazo[1,2-a]pyrimidines, has been a focal point of antitubercular drug discovery. rsc.org These investigations have revealed key molecular targets within Mycobacterium tuberculosis (Mtb), providing a strong basis for understanding the potential mechanisms of action for imidazo[1,2-a]pyrimidine-3-carboxamides.
Cytochrome bc1:aa3 Super Complex QcrB Subunit: A significant breakthrough in understanding the antitubercular activity of imidazo[1,2-a]pyridines was the identification of the QcrB subunit of the ubiquinol (B23937) cytochrome c reductase (cytochrome bc1 complex) as a primary target. nih.govnih.gov The cytochrome bcc-aa3 supercomplex is a crucial component of the electron transport chain in Mtb, essential for cellular respiration and ATP synthesis. eurekaselect.com Inhibition of QcrB disrupts this process, leading to bacterial cell death. sci-hub.se Spontaneous resistant mutants of M. bovis BCG generated against imidazo[1,2-a]pyridine inhibitors showed a single nucleotide polymorphism in the qcrB gene. nih.govnih.gov This genetic evidence, coupled with gene dosage experiments, confirmed QcrB as the molecular target. nih.govnih.gov
ATP Synthase: The validation of ATP synthase as a target for the antitubercular drug bedaquiline (B32110) has spurred research into other inhibitors of this enzyme. nih.govacs.org Certain imidazo[1,2-a]pyridine ethers have been identified as potent inhibitors of mycobacterial ATP synthesis. nih.govnih.govresearchgate.net While direct inhibition of ATP synthase by this compound has not been explicitly detailed, the activity of related compounds on this target suggests a potential avenue for its antitubercular effects.
InhA Enzyme: The enoyl-acyl carrier protein reductase (InhA) is a key enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. nih.gov InhA is the primary target of the frontline antitubercular drug isoniazid. nih.gov Some imidazo[1,2-a]pyridine derivatives have shown the ability to inhibit the InhA enzyme, suggesting that this may be another common mechanism for this class of heterocycles. researchgate.netscilit.combenthamdirect.com Molecular docking studies have been employed to understand the binding interactions of these derivatives with the InhA active site. benthamdirect.comrsc.org
Beyond antimicrobial activity, imidazo[1,2-a]pyrimidine (B1208166) derivatives have been investigated for their effects on human host cells. A notable example is the identification of an N-{trans-3-[(5-cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}this compound derivative as a full antagonist of the androgen receptor (AR). researchgate.net This finding is particularly relevant in the context of castration-resistant prostate cancer (CRPC), where AR signaling remains a key driver of tumor growth. researchgate.netresearchgate.net The ability of this compound to inhibit AR activity demonstrates the potential for this chemical scaffold in cancer therapy. researchgate.net
The versatility of the imidazo[1,2-a]pyrimidine scaffold has been explored in the development of antiviral agents, particularly in the context of the COVID-19 pandemic. The entry of SARS-CoV-2 into human cells is mediated by the interaction of the viral spike protein with the human angiotensin-converting enzyme 2 (hACE2) receptor. nih.gov Consequently, the development of dual inhibitors that can block both the spike protein and hACE2 is a promising therapeutic strategy. nih.govresearchgate.netbohrium.com
Molecular docking studies have shown that certain imidazo[1,2-a]pyrimidine Schiff base derivatives have a high binding affinity for both hACE2 and the spike protein. researchgate.netbohrium.com These computational findings suggest that these compounds could act as effective viral entry inhibitors, preventing the initial stages of SARS-CoV-2 infection. researchgate.netbohrium.comscribd.comnih.gov
| Target | Organism/Cell Type | Compound Class | Therapeutic Area | Key Findings |
|---|---|---|---|---|
| Cytochrome bc1 (QcrB subunit) | Mycobacterium tuberculosis | Imidazo[1,2-a]pyridines | Antitubercular | Inhibition of electron transport and ATP synthesis. nih.govnih.gov |
| ATP Synthase | Mycobacterium tuberculosis | Imidazo[1,2-a]pyridine ethers | Antitubercular | Potent inhibition of mycobacterial ATP synthesis. nih.govnih.gov |
| InhA Enzyme | Mycobacterium tuberculosis | Imidazo[1,2-a]pyridine derivatives | Antitubercular | Inhibition of mycolic acid biosynthesis. scilit.combenthamdirect.com |
| Androgen Receptor | Human (Prostate Cancer) | This compound derivative | Anticancer | Full antagonism of the androgen receptor. researchgate.net |
| hACE2 and Spike Protein | Human/SARS-CoV-2 | Imidazo[1,2-a]pyrimidine derivatives | Antiviral | Potential dual inhibition to block viral entry. nih.govresearchgate.netbohrium.com |
Cellular Pathway Perturbations and Transcriptional Profiling Studies
To gain a broader understanding of the cellular impact of imidazo[1,2-a]pyrimidine-3-carboxamides, researchers have employed transcriptional profiling and investigated their effects on key signaling pathways.
A transcriptional profiling experiment was conducted on M. tuberculosis treated with a 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide. nih.govnih.gov The results of this study provided preliminary indications of the compound's mode of action, suggesting a novel mechanism compared to known anti-TB agents. nih.gov Such global analyses of gene expression changes can help to identify the primary cellular processes that are disrupted by the compound.
In the context of cancer, related imidazo[1,2-a]pyridine compounds have been shown to inhibit the PI3K/AKT/mTOR signaling pathway. nih.gov This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. waocp.org Inhibition of this pathway by imidazo[1,2-a]pyridines leads to cell cycle arrest and apoptosis in cancer cells. nih.govwaocp.org
Mechanisms of Selective Bioactivity and Target Validation
A crucial aspect of drug development is ensuring that a compound exhibits selective bioactivity against its intended target while minimizing effects on host cells. A representative 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide was screened against a panel of non-tubercular and non-mycobacterial organisms and demonstrated remarkable microbe selectivity. nih.govnih.gov This high degree of selectivity is a promising characteristic for a potential therapeutic agent.
The validation of QcrB as the target for the imidazo[1,2-a]pyridine class of antitubercular agents is a robust example of target validation. nih.govnih.gov The generation of spontaneous resistant mutants and subsequent whole-genome sequencing to identify mutations in the target gene is a powerful and unbiased approach to confirm the mechanism of action. nih.gov This method provides strong evidence that the observed bioactivity is a direct result of the interaction between the compound and its molecular target.
| Investigation Area | Key Findings | Relevance to this compound |
|---|---|---|
| Molecular Target Elucidation | Identification of QcrB, ATP synthase, and InhA as targets for related antitubercular compounds. nih.govnih.govscilit.com Androgen receptor antagonism and dual hACE2/spike protein inhibition by imidazo[1,2-a]pyrimidine derivatives. researchgate.netresearchgate.netbohrium.com | Provides a strong rationale for the observed bioactivities and highlights the polypharmacological potential of the scaffold. |
| Cellular Pathway Analysis | Transcriptional profiling in Mtb suggests a novel mode of action. nih.govnih.gov Inhibition of the PI3K/AKT/mTOR pathway in cancer cells by related compounds. nih.gov | Offers a broader view of the cellular consequences of target engagement and helps to explain the phenotypic outcomes. |
| Selective Bioactivity | Demonstrated high selectivity of a related compound for mycobacteria over other microbes. nih.govnih.gov | Indicates a favorable therapeutic window and reduced potential for off-target effects. |
| Target Validation | Genetic evidence from resistant mutants confirms QcrB as a key target for antitubercular imidazo[1,2-a]pyridines. nih.govnih.gov | Provides definitive evidence for the mechanism of action, which is crucial for further drug development. |
Computational Chemistry and Theoretical Approaches in Imidazo 1,2 a Pyrimidine 3 Carboxamide Research
Ligand-Based Drug Design Methodologies
Ligand-based methods are utilized when the three-dimensional structure of the biological target is unknown or poorly understood. These techniques rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. By analyzing a set of known active and inactive compounds, it is possible to develop models that predict the activity of new, untested molecules.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target and elicit a biological response. In a study on antimycobacterial imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues, a class of compounds structurally related to imidazo[1,2-a]pyrimidines, a common pharmacophore hypothesis (CPH) was generated using a dataset of active and inactive molecules. openpharmaceuticalsciencesjournal.comresearchgate.net
The resulting five-featured hypothesis, designated HHPRR, was identified as the optimal model. This pharmacophore consists of one hydrogen bond acceptor (H), two hydrophobic groups (P), and two aromatic rings (R), signifying the key structural features necessary for antimycobacterial activity. openpharmaceuticalsciencesjournal.comresearchgate.net This model serves as a 3D query for screening virtual libraries to identify novel compounds with the potential for similar biological activity.
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the imidazo[1,2-a]pyridine-3-carboxamide series, an atom-based 3D-QSAR model was developed using the previously generated HHPRR pharmacophore for alignment. openpharmaceuticalsciencesjournal.comresearchgate.net
The model was built with a training set of 27 molecules and validated using a test set of 11 compounds. openpharmaceuticalsciencesjournal.comresearchgate.net The statistical significance of the model was confirmed by its strong predictive power, as indicated by several key metrics. openpharmaceuticalsciencesjournal.comresearchgate.net This 3D-QSAR model provides a visual representation of how different structural modifications impact biological activity, guiding the design of more potent derivatives. The contour maps generated from the model can highlight regions where bulky, electron-withdrawing, or hydrogen-bonding groups may enhance or diminish activity. openpharmaceuticalsciencesjournal.com
Table 1: Statistical Results of the Atom-Based 3D-QSAR Model
| Parameter | Value | Description |
| Training Set (27 compounds) | ||
| R² | 0.9181 | Correlation coefficient, indicating goodness of fit. openpharmaceuticalsciencesjournal.comresearchgate.net |
| SD | 0.3305 | Standard deviation of the regression. openpharmaceuticalsciencesjournal.comresearchgate.net |
| F | 85.9 | Variance ratio, indicating statistical significance. openpharmaceuticalsciencesjournal.comresearchgate.net |
| Test Set (11 compounds) | ||
| Q² | 0.6745 | Cross-validation correlation coefficient, indicating predictive power. openpharmaceuticalsciencesjournal.comresearchgate.net |
| RMSE | 0.65 | Root Mean Square Error, measuring the differences between predicted and actual values. openpharmaceuticalsciencesjournal.comresearchgate.net |
| Pearson-R | 0.8427 | Correlation between predicted and observed activity. openpharmaceuticalsciencesjournal.comresearchgate.net |
Structure-Based Drug Design Methodologies
When the 3D structure of the biological target is available, structure-based drug design methods can be employed. These techniques use the receptor's structural information to design ligands with high affinity and selectivity.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as an imidazo[1,2-a]pyrimidine (B1208166) derivative, interacts with the active site of its protein target.
In research on related imidazo[1,2-a]pyridine-3-carboxamide analogues as antimycobacterial agents, docking studies were performed using a dataset of 38 molecules against the enzyme pantothenate synthetase (PDB ID: 3IVX). openpharmaceuticalsciencesjournal.comresearchgate.net The simulations revealed key hydrogen bonding interactions with amino acid residues Gly158, Met195, and Pro38 within the active site. openpharmaceuticalsciencesjournal.comresearchgate.net Additionally, pi-cation interactions were observed with the residue Hie47. openpharmaceuticalsciencesjournal.comresearchgate.net These findings help to explain the structure-activity relationships observed experimentally and provide a rational basis for designing new inhibitors with improved binding affinity. Docking studies on other imidazo[1,2-a]pyrimidine derivatives have also been used to investigate their potential as antimicrobial and antifungal agents. nih.govnih.gov
Table 2: Representative Docking Scores of Imidazo[1,2-a]pyridine-3-carboxamide Analogues against Pantothenate Synthetase
| Compound ID | QSAR Set | Docking Score (XP GScore) |
| Molecule 26k | - | -7.370 |
| Molecule 26a | Test | -5.933 |
| Molecule 26c | Training | -4.583 |
| Molecule 24 | Training | -4.084 |
| Molecule 27g | - | -0.972 |
Source: Data extracted from a study on imidazo[1,2-a]pyridine-3-carboxamide analogues. researchgate.net
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, accounting for the flexibility of both the ligand and the protein. MD simulations are used to assess the stability of the docked conformation over time and to analyze the persistence of key intermolecular interactions.
For the imidazo[1,2-a]pyridine-3-carboxamide/pantothenate synthetase complex, a 1.2-nanosecond MD simulation was conducted. openpharmaceuticalsciencesjournal.comresearchgate.net The results of the simulation confirmed the stability of the binding pose predicted by the docking studies, providing greater confidence in the proposed binding mode. openpharmaceuticalsciencesjournal.comresearchgate.net Similarly, MD simulations have been employed for other imidazo[1,2-a]pyrimidine derivatives to confirm their stable binding to targets such as the vascular endothelial growth factor receptor-2. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of molecules. nih.govnih.gov These methods are used to calculate optimized molecular geometries, electronic charge distributions, and frontier molecular orbital (FMO) energies (HOMO and LUMO). nih.govnih.gov
For various imidazo[1,2-a]pyrimidine derivatives, DFT calculations using basis sets like B3LYP/6-311++G(d,p) have been performed. nih.gov Such studies help in understanding the molecule's reactivity, stability, and spectroscopic properties. nih.govnih.gov For instance, theoretical calculations of NMR and FT-IR spectra can be compared with experimental data to validate the synthesized structure. nih.gov Furthermore, analysis of the Molecular Electrostatic Potential (MEP) map can identify electron-rich and electron-poor regions of the molecule, which is crucial for understanding its non-covalent interactions with biological targets. nih.gov
Density Functional Theory (DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. nih.govacs.org By calculating the electron density, DFT methods can determine optimized molecular geometries and predict a variety of chemical properties. nih.gov For derivatives of the Imidazo[1,2-a]pyrimidine scaffold, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), have been employed to gain profound insights into the molecule's nature and behavior. nih.govacs.org These studies help in understanding electron distribution, reactivity sites, and intramolecular interactions, which are fundamental to the compound's biological activity. nih.govscirp.org
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a critical component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is associated with the molecule's ability to donate electrons, representing its nucleophilicity, while the LUMO relates to its electron-accepting ability, or electrophilicity. nih.govyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular reactivity and kinetic stability. nih.govacs.org A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
In studies of Imidazo[1,2-a]pyrimidine derivatives, FMO analysis helps to understand the electronic charge mobility within the molecular system. nih.gov Various quantum chemical descriptors are calculated from HOMO and LUMO energies to quantify the molecule's reactivity. nih.govacs.org
Table 1: Key Quantum Chemical Reactivity Descriptors Derived from FMO Analysis
| Descriptor | Formula | Description |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Absolute Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Absolute Softness (σ) | 1 / η | Reciprocal of hardness, indicating higher reactivity. |
| Absolute Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons. |
| Global Electrophilicity Index (ω) | χ² / (2η) | Describes the electrophilic nature of a molecule. |
This table is generated based on formulas provided in source nih.gov.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a valuable descriptor for understanding the relationship between a molecule's structure and its biological activity. nih.govresearchgate.net It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. nih.gov MEP analysis is particularly useful for identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) reaction sites, as well as interactions involving hydrogen bonding. nih.govresearchgate.net For Imidazo[1,2-a]pyrimidine derivatives, MEP maps typically show negative potential (often colored red) around electronegative atoms like oxygen and nitrogen, indicating sites prone to electrophilic attack. nih.govresearchgate.net Positive potential regions (colored blue) are generally found around hydrogen atoms, marking them as sites for nucleophilic attack. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) is a computational method used to analyze the nature of chemical bonds and non-covalent interactions within a molecular system. nih.govamercrystalassn.org It partitions the electron density of a molecule into atomic basins, allowing for the characterization of bonding based on the topological properties of the electron density at bond critical points (BCPs). nih.gov QTAIM analysis can provide a deep understanding of intramolecular interactions by calculating parameters such as the electron density, its Laplacian, and kinetic and potential energy densities. nih.gov This method helps to define atoms within a molecule and characterize the bonds connecting them, offering a quantum mechanical basis for chemical structure. amercrystalassn.org
Reduced Density Gradient (RDG)
Reduced Density Gradient (RDG) analysis is a technique used to visualize and characterize non-covalent interactions. nih.gov By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ), different types of interactions can be identified. nih.gov The resulting 2D scatter plots and 3D isosurfaces reveal:
Strong attractive interactions (e.g., hydrogen bonds): Indicated by blue regions. nih.gov
Weak van der Waals interactions: Shown as green regions. nih.gov
Repulsive interactions (e.g., steric clashes): Represented by red regions. nih.gov
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govnih.gov It generates a surface around a molecule where the contribution from the molecule's own electron density is equal to the contribution from all other molecules in the crystal. nih.gov By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the molecular packing and close contacts emerges. nih.gov
Table 2: Example of Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Structurally Related Imidazo[1,2-a]pyridine (B132010) Derivatives
| Interaction Type | Contribution (%) for Compound (I) | Contribution (%) for Compound (II) |
| H···H | 68.3 | 71.6 |
| C···H | 18.2 | 17.7 |
| N···H | 5.3 | 2.5 |
| O···H | 4.3 | - |
| C···C | 1.1 | 1.8 |
| C···N | 2.8 | 3.5 |
Data is illustrative and based on findings for N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine (I) and N-tert-butyl-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine (II). nih.gov This provides insight into the types of interactions expected for the Imidazo[1,2-a]pyrimidine-3-carboxamide scaffold.
In Silico ADME Prediction and Metabolism Studies
In silico tools are widely used in modern drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.govnih.govmdpi.com These predictions help to identify compounds with promising pharmacokinetic profiles early in the development process, reducing the likelihood of late-stage failures. mdpi.com For Imidazo[1,2-a]pyrimidine derivatives, in silico ADME and toxicity (ADMET) studies have been conducted to assess their drug-likeness. nih.govmdpi.com
These studies often evaluate compliance with established rules for drug-likeness, such as Lipinski's Rule of Five, and predict various pharmacokinetic parameters. nih.govnih.govmdpi.com
Table 3: Predicted ADME Properties for Imidazo[1,2-a]pyrimidine Derivatives
| ADME Parameter | Predicted Outcome | Significance in Drug Development |
| Lipinski's Rule of Five | Generally compliant | Predicts oral bioavailability. |
| Gastrointestinal (GI) Absorption | High | Indicates good absorption from the gut. |
| Blood-Brain Barrier (BBB) Permeation | Variable | Determines potential for CNS activity. |
| CYP2D6 Inhibition | Often predicted as non-inhibitors | Reduces risk of drug-drug interactions. |
| Hepatotoxicity | Generally predicted as non-toxic | Indicates a lower risk of liver damage. |
| Carcinogenicity | Generally predicted as non-carcinogenic | Indicates a lower risk of causing cancer. |
This table summarizes general findings from in silico studies on Imidazo[1,2-a]pyrimidine and related derivatives. nih.govnih.govmdpi.com
A significant finding in the study of this compound derivatives is their susceptibility to metabolism by aldehyde oxidase (AO). acs.orgresearchgate.net Research has shown that the Imidazo[1,2-a]pyrimidine moiety can be rapidly metabolized through AO-mediated oxidation. acs.orgresearchgate.net This metabolic instability presents a challenge in drug design. Consequently, medicinal chemistry efforts have focused on systematic structural modifications to mitigate this rapid metabolism. Strategies include altering the heterocyclic core or blocking the most probable site of oxidation to improve the metabolic stability of these compounds. acs.org
In Vitro Biological Evaluation Methodologies and Findings Preclinical
Screening for Antimicrobial Activities
Derivatives of the imidazo[1,2-a]pyrimidine (B1208166) class, particularly the closely related imidazo[1,2-a]pyridine-3-carboxamides, have demonstrated significant antimicrobial properties, with a primary focus on antimycobacterial activity.
A significant body of research has focused on the potent activity of imidazo[1,2-a]pyridine-3-carboxamides against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.govplos.org These compounds have been identified as a promising new class of anti-TB agents due to their effectiveness against both drug-sensitive and drug-resistant Mtb strains. plos.orgacs.orgnih.gov
In vitro evaluations are typically conducted using the Microplate Alamar Blue Assay (MABA) or similar methods to determine the Minimum Inhibitory Concentration (MIC)—the lowest concentration of a compound that prevents visible bacterial growth. nih.govnih.gov Studies have shown that certain 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides exhibit MIC90 values of ≤1 μM against replicating, non-replicating, multi-drug resistant (MDR), and extensively drug-resistant (XDR) Mtb strains. acs.orgnih.gov For instance, one study synthesized a series of 14 imidazo[1,2-a]pyridine-3-carboxamides, of which five compounds showed exceptionally low MIC values of ≤0.006 μM against replicating Mtb H37Rv. nih.gov The potency of one of these compounds surpassed that of the clinical candidate PA-824 by nearly tenfold against a panel of MDR and XDR clinical Mtb isolates. nih.gov
Further structure-activity relationship (SAR) studies have identified key structural features that enhance potency. For example, novel 2,6-dimethyl-N-[2-(phenylamino)ethyl] imidazo[1,2-a]pyridine-3-carboxamides with an electron-donating group on the benzene (B151609) ring showed considerable activity (MIC: 0.041–2.64 μM) against various Mtb strains. nih.gov The target of this class of compounds has been identified as the ubiquinol (B23937) cytochrome C reductase (QcrB) subunit of the electron transport chain, a crucial component for mycobacterial energy metabolism. nih.govplos.org
Table 1: In Vitro Antimycobacterial Activity of Imidazo[1,2-a]pyridine-3-carboxamide (B1205228) Derivatives
| Compound Type | Target Organism(s) | Key Findings (MIC values) | Reference(s) |
|---|---|---|---|
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Replicating, non-replicating, MDR-TB, XDR-TB | MIC90 ≤1 μM for 7 agents. | acs.orgnih.gov |
| Imidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis H37Rv, MDR-TB, XDR-TB | 5 compounds had MIC values ≤0.006 μM against H37Rv. | nih.gov |
| 2,6-dimethyl-N-[2-(phenylamino)ethyl] IPAs | Drug-sensitive/resistant MTB strains | Compounds 26g and 26h showed MICs of 0.041-2.64 μM. | nih.gov |
| Imidazo[1,2-a]pyridine (B132010) inhibitors (IP 1-4) | M. tuberculosis strains | MICs in the range of 0.03 to 5 µM. | plos.org |
| Imidazo[1,2-a]pyridine-3-carboxamides (IAPs) | Mycobacterium avium | Exhibited low-micromolar activity. | nih.gov |
To assess the selectivity of these compounds, representative derivatives are often screened against a panel of non-mycobacterial organisms, including other bacteria and fungi. acs.orgnih.gov A key finding is the remarkable microbe selectivity of the imidazo[1,2-a]pyridine-3-carboxamide scaffold. acs.orgnih.gov For example, a representative compound from a potent series was tested against seven non-tubercular strains and other non-mycobacterial organisms and demonstrated a high degree of selectivity for Mtb. acs.orgnih.gov Similarly, imidazo[2,1-b] nih.govnih.govoxazine derivatives, another class of imidazo-based compounds, did not show significant activity against other bacteria or fungi, highlighting their specific potential for treating tuberculosis. researchgate.net This selectivity is a crucial attribute, as it reduces the likelihood of disrupting the patient's normal microbiome and indicates a specific mode of action against the target pathogen.
Assessment of Antineoplastic Potential
The imidazo[1,2-a]pyrimidine and related imidazo[1,2-a]pyridine scaffolds are recognized for their broad spectrum of pharmacological activities, including significant antineoplastic potential. nih.govresearchgate.net In vitro studies have demonstrated that compounds based on this heterocyclic system can exert cytotoxic and anti-proliferative effects against a variety of human cancer cell lines. researchgate.netosi.lv
These evaluations typically involve treating cancer cell lines with the test compounds and measuring their impact on cell viability using assays like the MTT assay. The half-maximal inhibitory concentration (IC50) is determined to quantify the compound's potency. Various studies have shown that imidazo[1,2-a]pyridine-based compounds have potential therapeutic effects against breast, liver, colon, cervical, and lung cancer cell lines. researchgate.net For example, novel imidazo[1,2-a]pyridine compounds (IP-5 and IP-6) showed strong cytotoxic effects against the HCC1937 breast cancer cell line with IC50 values of 45µM and 47.7µM, respectively. waocp.org
The anticancer effects of these compounds are often linked to their ability to inhibit key molecular pathways involved in cancer cell proliferation and survival. researchgate.net Mechanisms of action include the inhibition of protein kinases such as c-KIT, PI3K/Akt, and cyclin-dependent kinases (CDKs). researchgate.netnih.gov One series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives were identified as potent inhibitors of c-KIT, with several molecules showing IC50 values in the nanomolar range against imatinib-resistant tumor cells. nih.gov Another study developed novel imidazo[1,2-a]pyridine derivatives as covalent inhibitors targeting KRAS G12C-mutated cancer cells, with a lead compound showing potent activity. rsc.org
Table 2: Antineoplastic Activity of Imidazo[1,2-a]pyrimidine/pyridine Derivatives
| Compound Class | Cancer Cell Line(s) | Key Findings (IC50 values) | Mechanism of Action | Reference(s) |
|---|---|---|---|---|
| 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidines | Imatinib-resistant tumor cells | Nanomolar IC50 values. | c-KIT inhibition. | nih.gov |
| Imidazo[1,2-a]pyridines (IP-5, IP-6) | HCC1937 (Breast cancer) | IC50 of 45µM and 47.7µM. | Induction of apoptosis and cell cycle arrest. | waocp.org |
| Covalent Imidazo[1,2-a]pyridine derivatives | NCI-H358 (KRAS G12C) | Compound I-11 identified as a potent agent. | Covalent inhibition of KRAS G12C. | rsc.org |
Investigation of Antifungal and Antiviral Properties of Imidazo[1,2-a]pyrimidine Derivatives
The imidazo[1,2-a]pyrimidine core is a versatile scaffold that has also been explored for its antifungal and antiviral activities. nih.govmdpi.com
In the realm of antifungal research, various derivatives have been synthesized and tested against pathogenic fungi. nih.govbeilstein-journals.org Molecular docking studies have suggested that these compounds may possess antifungal activity against Candida albicans by interacting with key fungal enzymes. nih.govbeilstein-journals.org In vitro testing of certain imidazo[1,2-c] pyrimidine (B1678525) chalcone (B49325) derivatives showed activity against C. albicans and Aspergillus flavus. ekb.eg For instance, compound 5b from this series exhibited significant activity against C. albicans (70.37% inhibition) and A. flavus (52% inhibition) when compared to the standard drug Clotrimazole. ekb.eg
The antiviral potential of imidazo[1,2-a]pyrimidine derivatives has also been noted against several viruses, including HIV and Hepatitis C. nih.gov More recently, this scaffold has been investigated for its potential against SARS-CoV-2. nih.gov A novel series of imidazo[1,2-a]pyrimidines was developed that targets the entry of group 2 influenza A viruses, with some compounds showing nanomolar activity against oseltamivir-sensitive and resistant strains by targeting the viral hemagglutinin (HA) protein. figshare.com
Table 3: Antifungal and Antiviral Activity of Imidazo[1,2-a]pyrimidine Derivatives
| Compound Class | Target Organism(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Imidazo[1,2-c] pyrimidine chalcones | Candida albicans, Aspergillus flavus | Compound 5b showed 70.37% and 52% inhibition, respectively. | ekb.eg |
| Imidazo[1,2-a]pyrimidine derivatives | Group 2 Influenza A Viruses | Nanomolar activity against sensitive and resistant strains. | figshare.com |
| Imidazo[1,2-a]pyrimidine derivatives | HIV, Hepatitis C | General antiviral properties have been reported. | nih.gov |
Other Preclinical Pharmacological Activities of Imidazo[1,2-a]pyrimidine Derivatives (e.g., Anti-inflammatory, Antileishmanial)
Beyond antimicrobial and antineoplastic applications, the imidazo[1,2-a]pyrimidine scaffold has demonstrated other important pharmacological activities in preclinical models.
Anti-inflammatory Activity: Several series of imidazo[1,2-a]pyrimidine derivatives have been evaluated for their anti-inflammatory effects. nih.govresearchgate.net In vitro studies using human neutrophils and murine macrophages have shown that these compounds can inhibit key inflammatory processes. nih.gov For example, all six tested imidazo[1,2-a]pyrimidine (IP) derivatives inhibited human neutrophil degranulation (elastase and myeloperoxidase release) with IC50 values in the micromolar range. nih.gov Certain compounds also decreased superoxide (B77818) generation and, in LPS-stimulated macrophages, inhibited the production of inflammatory mediators like nitrite (B80452) and prostaglandin (B15479496) E2 (PGE2). nih.gov Other research has also confirmed that imidazo[1,2-a]pyrimidine compounds possess moderate anti-inflammatory activities. researchgate.netdergipark.org.tr
Antileishmanial Activity: The imidazo[1,2-a]pyrimidine scaffold has recently been identified as a novel pharmacophore for antileishmanial agents. nih.govacs.org A study investigating its effect against Leishmania amazonensis found that a lead compound (compound 24) was active against both the promastigote (extracellular) and amastigote (intracellular) forms of the parasite. acs.org This compound exhibited an IC50 value of 6.63 μM against intracellular amastigotes, making it approximately twice as active as the reference drug miltefosine. acs.org Importantly, it was over 12 times more toxic to the parasite than to the host macrophage cells, indicating a favorable selectivity index. acs.org
Table 4: Other Pharmacological Activities of Imidazo[1,2-a]pyrimidine Derivatives
| Activity | In Vitro Model | Key Findings | Reference(s) |
|---|---|---|---|
| Anti-inflammatory | Human neutrophils, murine macrophages | Inhibition of degranulation, superoxide generation, and nitrite production. | nih.gov |
| Antileishmanial | Leishmania amazonensis promastigotes and amastigotes | Lead compound 24 had an IC50 of 6.63 μM against amastigotes. | acs.org |
Advanced In Vitro Models for Biological Activity Assessment
Assessment of imidazo[1,2-a]pyrimidine-3-carboxamide derivatives has moved beyond basic cell viability assays to more complex and informative in vitro models. In the context of tuberculosis, this includes evaluating compounds against non-replicating Mtb, which mimics the dormant state of the bacteria that is notoriously difficult to treat. acs.orgnih.govnih.gov The Low-Oxygen Recovery Assay (LORA) is one such method used to screen for activity against these persistent forms of Mtb. nih.gov
Furthermore, to better simulate the human infection environment, activity is often assessed within host cells. Intramacrophage activity assays, where Mtb-infected macrophages are treated with the compounds, provide a more physiologically relevant measure of a drug's potential by testing its ability to reach and kill the bacteria within an intracellular niche. researchgate.net Several imidazo-based compounds have demonstrated a significant reduction in mycobacterial burden within infected macrophages, outperforming established drugs like rifampicin (B610482) in these models. researchgate.net
Computational methods such as molecular docking are also increasingly used as advanced in silico models. These techniques predict how a compound might bind to its molecular target, providing insights that can explain structure-activity relationship data and guide the rational design of more potent derivatives. nih.govnih.govresearchgate.net
Future Directions and Research Perspectives for Imidazo 1,2 a Pyrimidine 3 Carboxamide
Emerging Synthetic Strategies for Enhanced Structural Diversity
The therapeutic potential of imidazo[1,2-a]pyrimidine-3-carboxamide is intrinsically linked to the structural diversity that can be achieved through chemical synthesis. While traditional methods like the Chichibabin and Hantzsch-type syntheses have been foundational, future research is pivoting towards more efficient, versatile, and environmentally sustainable strategies. researchgate.netnih.govresearchgate.net
Key emerging strategies include:
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to create complex molecules, offering a rapid and efficient pathway to diverse libraries of compounds. researchgate.netrsc.org
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times, improve yields, and promote the formation of products that are difficult to obtain through conventional heating. jst.go.jpmdpi.com
Novel Catalysis: Researchers are exploring advanced catalytic systems, including gold nanoparticles and basic alumina, to facilitate the synthesis under milder, greener conditions. mdpi.commdpi.com
Flow Chemistry: Continuous flow synthesis presents an opportunity for safer, more scalable, and highly controlled production of imidazo[1,2-a]pyrimidine (B1208166) derivatives, which is crucial for advancing lead candidates toward clinical development.
C-H Functionalization: Direct functionalization of carbon-hydrogen bonds on the heterocyclic core offers a powerful tool for late-stage diversification, allowing for the introduction of various substituents to fine-tune pharmacological properties. rsc.org
These advanced synthetic methodologies are crucial for expanding the chemical space around the this compound core, enabling a more thorough exploration of structure-activity relationships (SAR). nih.govnih.gov
Table 7.1: Emerging Synthetic Strategies for this compound Derivatives
| Strategy | Description | Advantages |
|---|---|---|
| Multicomponent Reactions | Three or more reactants are combined in a one-pot reaction to form a complex product. researchgate.netrsc.org | High efficiency, atom economy, rapid library generation. |
| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions. jst.go.jpmdpi.com | Reduced reaction times, increased yields, cleaner reactions. |
| Green Catalysis | Employs environmentally benign catalysts like gold nanoparticles or basic alumina. mdpi.commdpi.com | Milder conditions, reduced waste, improved sustainability. |
| Palladium-Catalyzed Coupling | Forms new carbon-carbon or carbon-heteroatom bonds using a palladium catalyst. researchgate.netnih.gov | High functional group tolerance, versatile for creating complex structures. |
| Domino/Tandem Reactions | Multiple bond-forming reactions occur sequentially in a single operation. rsc.org | Increased molecular complexity from simple precursors, high efficiency. |
Integration of Advanced Computational Techniques in Drug Discovery Pipelines
Computational chemistry has become an indispensable tool in modern drug discovery, and its integration into the research pipeline for this compound is set to deepen. These techniques provide critical insights into molecular interactions, guide synthetic efforts, and predict the properties of novel compounds before they are synthesized, saving significant time and resources. nih.govresearchgate.net
Future applications will leverage a suite of computational methods:
Pharmacophore Modeling and 3D-QSAR: These methods are used to identify the key structural features required for biological activity and to develop predictive models that correlate molecular structure with potency. researchgate.netopenpharmaceuticalsciencesjournal.com Such models are vital for designing new derivatives with enhanced efficacy.
Molecular Docking and Dynamics Simulations: Docking studies predict the binding orientation of a ligand within a protein's active site, while molecular dynamics (MD) simulations provide insights into the stability and conformational changes of the ligand-protein complex over time. nih.govresearchgate.netopenpharmaceuticalsciencesjournal.com These tools are essential for understanding the mechanism of action and for structure-based drug design.
Virtual Screening: Large chemical libraries can be computationally screened against a biological target to identify promising hit compounds for further investigation, rapidly expanding the chemical matter available for a project. nih.gov
ADMET Prediction: In silico tools like QikProp are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process. researchgate.netopenpharmaceuticalsciencesjournal.com This helps prioritize candidates with favorable drug-like characteristics.
Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to study the electronic properties of molecules, providing a deeper understanding of their reactivity and interaction energies. nih.gov
The synergy between these computational approaches allows for a more rational and efficient design cycle, accelerating the identification of potent and selective this compound drug candidates. openpharmaceuticalsciencesjournal.com
Table 7.2: Application of Computational Techniques in this compound Research
| Computational Technique | Purpose in Drug Discovery |
|---|---|
| Pharmacophore Generation | Identifies essential 3D structural features necessary for biological activity. researchgate.netopenpharmaceuticalsciencesjournal.com |
| 3D-QSAR | Develops quantitative models relating molecular structure to activity. openpharmaceuticalsciencesjournal.combenthamopen.com |
| Molecular Docking | Predicts the preferred binding mode of a compound to its protein target. nih.govnih.gov |
| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms in a protein-ligand complex to assess stability. researchgate.netopenpharmaceuticalsciencesjournal.com |
| ADMET Prediction | Forecasts pharmacokinetic and toxicity properties of drug candidates. nih.govresearchgate.net |
| Virtual Screening | Rapidly screens large compound libraries in silico to identify potential hits. nih.gov |
Exploration of Novel Therapeutic Areas and Targets for this compound
While initially gaining significant attention for potent antitubercular activity, the this compound scaffold has demonstrated a remarkable breadth of biological effects, opening avenues for research into new therapeutic areas. nih.govacs.orgnih.gov Future work will focus on systematically exploring these activities and identifying novel molecular targets.
Promising therapeutic areas for future investigation include:
Infectious Diseases: Beyond its established role in tuberculosis, where it targets QcrB, this class of compounds has shown activity against other mycobacteria, such as Mycobacterium avium, and various Gram-positive bacteria and fungi like Candida albicans. nih.govscirp.orgrsc.orgnih.gov Further exploration against a wider panel of pathogens, including those responsible for neglected tropical diseases like leishmaniasis, is a key research direction. nih.gov
Oncology: The scaffold has been identified as a promising framework for anticancer agents. semanticscholar.org Research has indicated potential for the inhibition of various protein kinases (e.g., PI3K, EGFR) and other cancer-related targets like aldehyde dehydrogenase (ALDH) and the Wnt/β-catenin signaling pathway. researchgate.netsemanticscholar.orgdntb.gov.ua
Antiviral Applications: Preliminary computational studies and the known antiviral properties of related nitrogen-fused heterocycles suggest that imidazo[1,2-a]pyrimidine derivatives could be investigated as potential inhibitors of viral targets, with studies pointing towards activity against SARS-CoV-2, HIV, and hepatitis C. nih.gov
Neuroscience: Some imidazo[1,2-a]pyrimidine derivatives are known to act as ligands for the GABAA receptor benzodiazepine binding site, indicating potential for development as anxiolytics or anticonvulsants. researchgate.netbeilstein-journals.org
Table 7.3: Investigated and Potential Therapeutic Applications
| Therapeutic Area | Specific Target/Disease | Key Research Findings |
|---|---|---|
| Antituberculosis | Mycobacterium tuberculosis (including MDR/XDR strains); QcrB. nih.govnih.gov | Potent in vitro and in vivo activity demonstrated; clinical candidates identified. nih.govacs.orgrsc.org |
| Antimicrobial | Mycobacterium avium, Candida albicans, Gram-positive bacteria. scirp.orgnih.gov | Low-micromolar activity observed against various microbial strains. mdpi.comnih.gov |
| Anticancer | Kinases (PI3K, EGFR), ALDH, Wnt/β-catenin pathway. researchgate.netsemanticscholar.orgdntb.gov.ua | Inhibition of cancer cell lines and key signaling pathways reported. researchgate.netsemanticscholar.org |
| Antiviral | SARS-CoV-2 (hACE2, spike protein), HIV, Hepatitis C. nih.gov | Potential dual inhibitory activity suggested by molecular docking studies. nih.gov |
| Neglected Tropical Diseases | Visceral Leishmaniasis. nih.gov | Hit compounds identified through virtual screening collaborations. nih.gov |
Development of Robust Preclinical Evaluation Models
To accurately assess the therapeutic potential and translate promising in vitro findings into clinical success, the development and use of more sophisticated preclinical models is essential. Future research on this compound will need to move beyond standard cell culture and animal models to better recapitulate human disease.
Key areas for development include:
Advanced In Vitro Models: This includes the use of 3D cell cultures, spheroids, and organoid models. For infectious diseases, co-culture systems that include both pathogen and host cells can provide more relevant data on intracellular activity and host response. For oncology, patient-derived organoids can help predict patient-specific responses to treatment.
Specialized In Vivo Models: For tuberculosis, models that replicate latent infection or feature infection with clinically relevant drug-resistant strains are critical. For cancer, patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, offer a more predictive platform for evaluating efficacy. dntb.gov.ua
Humanized Mouse Models: For indications where the target is uniquely human or for studying human-specific metabolism, mice can be genetically engineered to express human genes (e.g., human liver enzymes or immune components).
Integrated Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Combining data from in vitro and in vivo experiments to build computational models that can predict the optimal compound exposure needed to achieve a therapeutic effect in humans. In vivo ADME and pharmacokinetic properties have already been assessed for some anti-TB candidates. nih.govacs.orgnih.gov
The use of these robust models will provide higher quality data, improve the ability to predict clinical outcomes, and reduce the rate of attrition for compounds entering clinical trials.
Table 7.4: Preclinical Models for Evaluating this compound
| Model Type | Application | Examples/Future Directions |
|---|---|---|
| Standard In Vitro | Initial screening for activity and cytotoxicity. | MIC assays against bacterial strains; cytotoxicity against cell lines (e.g., VERO). nih.govnih.gov |
| Advanced In Vitro | More physiologically relevant assessment of efficacy. | 3D spheroids, patient-derived organoids, co-culture models. |
| Standard In Vivo | Evaluation of efficacy and pharmacokinetics in a living system. | Mouse models of infection (M. avium, M. tuberculosis); tumor xenograft models. nih.gov |
| Advanced In Vivo | Improved prediction of human response. | Patient-derived xenograft (PDX) models, humanized mouse models. |
Multidisciplinary Approaches to this compound Research
The complexity of modern drug discovery necessitates a highly integrated, multidisciplinary approach. The future success of this compound research will depend on seamless collaboration between experts in various scientific fields.
This collaborative framework involves:
Synthetic and Medicinal Chemistry: To design and synthesize novel, diverse, and optimized compounds. rsc.orgnih.gov
Computational Chemistry and Structural Biology: To guide drug design through in silico modeling, virtual screening, and determination of protein-ligand structures. nih.govopenpharmaceuticalsciencesjournal.com
Microbiology and Cell Biology: To perform in vitro evaluation of compounds against pathogens and in disease-relevant cellular assays. acs.orgnih.gov
Pharmacology and Toxicology: To conduct in vivo studies to assess efficacy, pharmacokinetics, and ADME properties. nih.govnih.gov
Data Science and AI: To analyze large datasets from screening, "-omics" technologies, and clinical studies to identify new targets, biomarkers, and predictive models of drug response.
Furthermore, open-science and pre-competitive collaborations, such as those seen in the pursuit of treatments for neglected diseases, are becoming increasingly important. nih.gov Partnerships between academic institutions, pharmaceutical companies, government agencies, and non-profit organizations can pool resources, share knowledge, and de-risk projects, ultimately accelerating the development of new medicines based on the this compound scaffold. rsc.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing imidazo[1,2-a]pyrimidine-3-carboxamide derivatives, and how can reaction conditions be optimized?
- Methodological Answer : Imidazo[1,2-a]pyrimidine derivatives are typically synthesized via multicomponent reactions (MCRs) or condensation reactions. For example, iodine-catalyzed cyclization of 2-aminopyrimidines with carbonyl compounds under reflux conditions (e.g., using DMSO as a solvent) yields high-purity products . Optimization involves adjusting catalyst loading (e.g., iodine at 10 mol%) and temperature (80–100°C). Characterization via / NMR and HRMS is critical for structural validation .
Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming substitution patterns. For instance, NMR signals between δ 7.5–8.5 ppm typically indicate aromatic protons in the fused ring system, while NMR peaks at ~160 ppm confirm carbonyl groups . High-resolution mass spectrometry (HRMS) validates molecular formulas, with deviations <5 ppm ensuring accuracy .
Advanced Research Questions
Q. How can computational methods like DFT and molecular dynamics (MD) simulations enhance the understanding of this compound’s bioactivity?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31+G(d,p) level predicts electronic properties (e.g., HOMO-LUMO gaps) and adsorption behavior on biological targets . MD simulations (e.g., using GROMACS) model interactions with enzymes or receptors, such as adsorption on α-FeO surfaces via oxygen/nitrogen atoms, correlating with experimental inhibition efficiencies .
Q. What strategies resolve contradictions between experimental and computational data in structure-activity relationship (SAR) studies?
- Methodological Answer : Discrepancies often arise from solvent effects or incomplete conformational sampling. Re-evaluate computational models using explicit solvent conditions (e.g., SMD solvation) or enhanced sampling techniques (e.g., metadynamics). Cross-validate with experimental inhibition assays (e.g., IC measurements) and crystallographic data .
Q. How can factorial design optimize the synthesis of this compound derivatives for scalable production?
- Methodological Answer : Apply a 2 factorial design to screen variables (e.g., temperature, catalyst concentration, reaction time). For example, prioritize temperature (p < 0.05) as the most significant factor for yield improvement. Use response surface methodology (RSM) to identify optimal conditions (e.g., 90°C, 12 hours) and minimize by-products .
Q. What are the challenges in correlating in vitro bioactivity (e.g., antimicrobial assays) with molecular docking results for this compound analogues?
- Methodological Answer : False positives in docking may arise from rigid receptor models. Address this by using induced-fit docking or ensemble docking to account for protein flexibility. Validate with molecular mechanics generalized Born surface area (MM-GBSA) calculations to estimate binding free energies, ensuring correlation with MIC (Minimum Inhibitory Concentration) values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
